1-[6,7-DIMETHOXY-1-METHYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE
Description
This compound belongs to the 3,4-dihydroisoquinoline class, characterized by a six-membered aromatic ring fused with a nitrogen-containing bicyclic structure. The core scaffold includes methoxy groups at positions 6 and 7, a methyl group at position 1, and a propen-1-one (acryloyl) substituent at position 2 (Figure 1). The dihydroisoquinoline framework is pharmacologically significant due to its structural similarity to alkaloids like papaverine, which exhibit vasodilatory and antitumor activities .
Properties
IUPAC Name |
1-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-5-15(17)16-7-6-11-8-13(18-3)14(19-4)9-12(11)10(16)2/h5,8-10H,1,6-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEJVHIEYAIFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)C=C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[6,7-DIMETHOXY-1-METHYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE typically involves several steps:
Synthetic Routes: The initial step often involves the formation of the isoquinoline core, which can be achieved through Pictet-Spengler condensation. This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst.
Reaction Conditions: The reaction conditions for the synthesis of this compound generally include the use of methanol or ethanol as solvents, with temperatures ranging from 60°C to 100°C.
Industrial Production Methods: Industrial production may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids can enhance the reaction efficiency.
Chemical Reactions Analysis
1-[6,7-DIMETHOXY-1-METHYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride can be used to replace methoxy groups with other nucleophiles.
Major Products: The major products formed from these reactions include quinones, dihydroisoquinolines, and substituted isoquinolines.
Scientific Research Applications
1-[6,7-DIMETHOXY-1-METHYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[6,7-DIMETHOXY-1-METHYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Structural Implications :
- Bulky substituents (e.g., 2,2-dimethylpropanone in ) may hinder interactions with hydrophobic binding pockets compared to the less sterically demanding acryloyl group .
Variations at Position 1
Functional Implications :
- Methyl substitution (target compound) balances lipophilicity and steric bulk, whereas bulkier groups like benzyl () may improve membrane permeability but reduce solubility .
- Aromatic substituents (e.g., 4-methoxyphenyl in ) could enable π-π stacking interactions with biological targets, a feature absent in the methyl-substituted target compound .
Research Findings and Data Gaps
- Available Data : Structural and synthetic details for analogs are well-documented (e.g., ), but pharmacological data for the target compound are absent in the provided evidence.
- Critical Knowledge Gaps: Solubility, logP, and stability profiles of the acryloyl-substituted derivative. Direct comparisons of binding affinity or enzymatic inhibition with carbamate or sulfonyl analogs.
Biological Activity
1-[6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl]-2-propen-1-one, commonly referred to as a derivative of isoquinoline, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes methoxy groups and a propenone moiety, suggesting various interactions with biological targets.
- Molecular Formula : C21H30N2O3
- Molecular Weight : 358.475 g/mol
- CAS Number : 56254-47-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body:
- Enzyme Inhibition : It has been shown to inhibit monoamine oxidase (MAO), particularly MAO-B, which is significant in neurodegenerative diseases such as Parkinson's disease. This inhibition can lead to increased levels of neurotransmitters like dopamine .
- Anticancer Activity : Preliminary studies suggest that the compound may influence signaling pathways related to cell growth and apoptosis, indicating potential as an anticancer agent.
1. Antimicrobial Activity
Research indicates that derivatives of isoquinoline exhibit antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains and fungi. In vitro studies show promising results, suggesting a mechanism that disrupts microbial cell walls or inhibits vital metabolic pathways.
2. Neuroprotective Effects
Given its MAO-B inhibitory activity, the compound is being studied for neuroprotective effects. Animal models have demonstrated that it may help mitigate neurodegeneration by preserving dopaminergic neurons and reducing oxidative stress.
3. Anticancer Properties
The compound has been tested against several cancer cell lines, including breast and lung cancer cells. Results indicate that it may induce apoptosis and inhibit cell proliferation through modulation of apoptotic pathways and cell cycle arrest .
Study 1: MAO-B Inhibition
A study evaluated the selective inhibition of MAO-B by this compound using enzyme assays. The results showed a significant reduction in MAO-B activity at micromolar concentrations, highlighting its potential therapeutic role in treating Parkinson's disease .
Study 2: Anticancer Activity
In a recent study, the compound was tested against MCF-7 breast cancer cells. The findings revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with IC50 values indicating substantial anticancer activity. Mechanistic studies suggested involvement of caspase activation in apoptosis induction.
Data Summary Table
Q & A
Q. How can researchers experimentally determine the physicochemical properties of 1-[6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolinyl]-2-propen-1-one when existing data are incomplete?
- Methodological Answer : When standard databases lack physicochemical data (e.g., melting point, solubility), employ techniques such as:
- Differential Scanning Calorimetry (DSC) to determine melting points and thermal stability.
- Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC-PDA to assess purity and identify decomposition products.
- UV-Vis Spectroscopy to measure molar absorptivity and infer solubility in polar/non-polar solvents.
- Karl Fischer Titration for water content analysis.
Reference existing safety data sheets for hazard guidance during experimentation .
Q. What synthetic routes are recommended for this compound, and how can reaction yields be optimized?
- Pictet-Spengler Cyclization : Combine 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline with an α,β-unsaturated ketone.
- Cross-Coupling Reactions : Use Suzuki-Miyaura or Buchwald-Hartwig amination for functionalization.
- Optimization Strategies :
- Screen catalysts (e.g., Pd/C, NiCl₂) and solvents (DMF, THF) for improved regioselectivity.
- Apply Design of Experiments (DoE) to optimize temperature, stoichiometry, and reaction time.
Monitor reaction progress via TLC or LC-MS .
Advanced Research Questions
Q. How can the stability of this compound be systematically evaluated under varying storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies :
- Expose the compound to stressors:
- Thermal : 40°C–60°C for 4–8 weeks.
- Humidity : 75% RH in climate chambers.
- Light : UV/Vis light exposure per ICH Q1B guidelines.
- Analyze degradation products using HPLC-HRMS and compare with control samples.
- Use NMR (¹H/¹³C) to track structural changes, focusing on the propenone moiety and methoxy groups .
Q. What in vitro or in vivo models are suitable for evaluating its biological activity, particularly in pain or cancer research?
- Methodological Answer :
- Pain Modulation :
- Test inhibition of tetrodotoxin-sensitive sodium channels in dorsal root ganglion (DRG) neurons (see for analogous protocols).
- Use formalin-induced nociception assays in rodents.
- Anticancer Activity :
- Screen against NCI-60 cancer cell lines.
- Assess apoptosis via flow cytometry (Annexin V/PI staining) and Western blot (caspase-3 activation).
- Target Engagement :
- Perform SPR (Surface Plasmon Resonance) to measure binding affinity to SMAD3 or other targets (as in ) .
Q. How should contradictions in reported toxicological data (e.g., acute vs. chronic toxicity) be resolved?
- Methodological Answer :
- Dose-Response Studies : Conduct OECD Guideline 423 (acute oral toxicity) and 452 (chronic toxicity) in rodent models.
- Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites, focusing on hepatic CYP450-mediated transformations.
- Genotoxicity : Perform Ames Test (OECD 471) and Micronucleus Assay (OECD 487).
- Cross-reference with IARC/OSHA classifications ( notes no carcinogenicity, but confirm via in silico tools like Derek Nexus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
